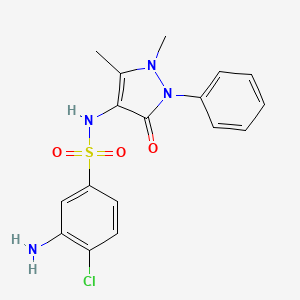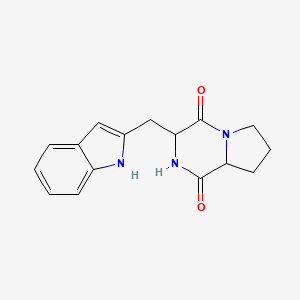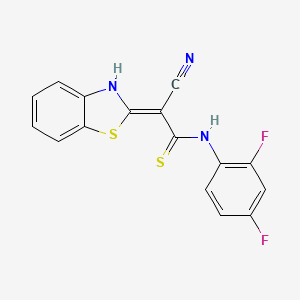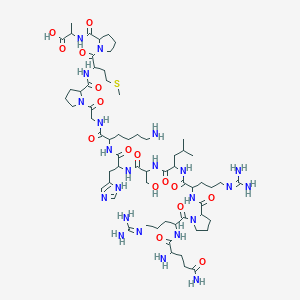
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is a fluorinated heterocyclic compound Fluorinated compounds are known for their unique properties, including increased metabolic stability and enhanced biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of heterocyclic compounds using reagents such as xenon difluoride or molecular fluorine . The reaction conditions often include the use of solvents like methanol or ethanol and may require specific temperatures and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to be efficient and environmentally friendly, adhering to green chemistry principles. The use of renewable raw materials and energy-saving technologies is emphasized to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, electrophilic fluorination may use xenon difluoride in methanol at room temperature . Oxidation reactions may require potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.
科学研究应用
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
作用机制
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity .
相似化合物的比较
Similar Compounds
5-Fluoro-6-methyluracil: A fluorinated pyrimidine derivative with potential anticancer activity.
5-Fluoro-1,3,6-trimethyluracil: Another fluorinated pyrimidine with similar properties.
6,7-Difluoro-5,8-dichloroquinoline:
Uniqueness
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is unique due to its specific structure, which includes both a fluorine atom and a hydroxymethyl group. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C7H13FO5 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3 |
InChI 键 |
PGYKOSXDWWGTOB-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(C(C(O1)CO)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)

![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)









